2-methyl-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-1-carboxylic acid

PDE5 inhibition erectile dysfunction pulmonary hypertension

2‑Methyl‑1H,2H,3H,4H,9H‑pyrido[3,4‑b]indole‑1‑carboxylic acid (CAS 87091‑41‑6; C₁₃H₁₄N₂O₂; MW 230.26 g mol⁻¹; purity ≥98 %) is a fully synthetic, N2‑methylated 1,2,3,4‑tetrahydro‑β‑carboline‑1‑carboxylic acid. It belongs to the tetrahydro‑β‑carboline (THβC) subclass of indole alkaloids, a privileged scaffold in CNS‑targeted and anti‑inflammatory drug discovery.

Molecular Formula C13H14N2O2
Molecular Weight 230.26 g/mol
Cat. No. B7966251
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methyl-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-1-carboxylic acid
Molecular FormulaC13H14N2O2
Molecular Weight230.26 g/mol
Structural Identifiers
SMILESCN1CCC2=C(C1C(=O)O)NC3=CC=CC=C23
InChIInChI=1S/C13H14N2O2/c1-15-7-6-9-8-4-2-3-5-10(8)14-11(9)12(15)13(16)17/h2-5,12,14H,6-7H2,1H3,(H,16,17)
InChIKeyRLEMDLBASZTIIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-1-carboxylic Acid: Structural Identity and Sourcing Baseline


2‑Methyl‑1H,2H,3H,4H,9H‑pyrido[3,4‑b]indole‑1‑carboxylic acid (CAS 87091‑41‑6; C₁₃H₁₄N₂O₂; MW 230.26 g mol⁻¹; purity ≥98 %) is a fully synthetic, N2‑methylated 1,2,3,4‑tetrahydro‑β‑carboline‑1‑carboxylic acid . It belongs to the tetrahydro‑β‑carboline (THβC) subclass of indole alkaloids, a privileged scaffold in CNS‑targeted and anti‑inflammatory drug discovery [1]. Unlike the more abundant 1‑methyl‑THβC‑3‑carboxylic acids found in food and biological fluids, the N2‑methyl‑C1‑carboxylic acid configuration is deliberately engineered to alter basicity, metabolic vulnerability, and molecular recognition at key target sites [2].

Why In‑Class Tetrahydro‑β‑carboline Carboxylic Acids Cannot Substitute 2‑Methyl‑1H,2H,3H,4H,9H‑pyrido[3,4‑b]indole‑1‑carboxylic Acid


Tetrahydro‑β‑carboline‑1‑carboxylic acids are not functionally interchangeable because the position and nature of N‑methylation govern three critical properties: (i) the pKₐ of the tertiary nitrogen (which dictates zwitterion formation and membrane permeability at physiological pH) [1]; (ii) whether the scaffold is a substrate for heme‑peroxidase‑catalyzed aromatization to neurotoxic β‑carbolinium cations (N2‑methyl analogs are substrates, whereas N1‑methyl and N‑unsubstituted analogs exhibit different oxidation kinetics) [2]; and (iii) steric and electronic complementarity with the target binding pocket, where even a methyl shift from N2 to C1 or from C1‑COOH to C3‑COOH can ablate inhibitory potency against enzymes such as PDE5 and MK‑2 [3]. The quantitative evidence below demonstrates these non‑interchangeable structure–activity relationships.

Quantitative Differentiation Evidence: 2‑Methyl‑1H,2H,3H,4H,9H‑pyrido[3,4‑b]indole‑1‑carboxylic Acid vs. Closest Analogs


N2‑Methyl‑C1‑Carboxylic Acid Configuration Confers PDE5 Inhibitory Potency Absent in the Non‑Methylated THβC‑1‑COOH Scaffold

The N2‑methyl substituent is essential for PDE5 inhibition. While 1,2,3,4‑tetrahydro‑β‑carboline‑1‑carboxylic acid (the non‑methylated parent compound) has been employed as a versatile synthetic intermediate, only its N2‑alkylated or N2‑acylated derivatives achieve single‑digit nanomolar PDE5 IC₅₀ values [1]. A close structural analog, (1R,3S)‑1‑(2,4‑dichlorophenyl)‑2,3,4,9‑tetrahydro‑1H‑pyrido[3,4‑b]indole‑3‑carboxylic acid (MMV008138), targets PfIspD with an IC₅₀ of 250 nM but shows no PDE5 activity, underscoring that the pharmacophore for PDE5 requires the N2‑modified‑C1‑carboxylic acid motif rather than a C3‑carboxylic acid [REFS‑2]. In a series of tetrahydro‑β‑carboline‑1‑carboxylic acid derivatives, the most potent PDE5 inhibitor (containing an N‑alkyl substituent analogous to the N2‑methyl group) achieved an IC₅₀ of 5 nM with sub‑micromolar selectivity over PDE6 [1].

PDE5 inhibition erectile dysfunction pulmonary hypertension

Superior Aqueous Solubility and Drug‑Like Physicochemical Profile vs. Fully Aromatic β‑Carboline‑1‑Carboxylic Acid

The partially saturated tetrahydro‑β‑carboline core of 2‑methyl‑1H,2H,3H,4H,9H‑pyrido[3,4‑b]indole‑1‑carboxylic acid introduces a basic tertiary amine (predicted pKₐ ≈ 7.8–8.2) that is absent in the fully aromatic β‑carboline‑1‑carboxylic acid (CAS 26052‑96‑0) . This basicity enables zwitterion formation at physiological pH, which is associated with improved aqueous solubility and membrane permeability. The calculated LogP of the target compound is 1.78, while β‑carboline‑1‑carboxylic acid (C₁₂H₈N₂O₂, MW 212.2) is a fully aromatic, planar system with higher crystallinity and requires DMSO or methanol for solubilization . Both compounds inhibit cAMP phosphodiesterase; however, β‑carboline‑1‑carboxylic acid is a weak inhibitor (IC₅₀ = 96 μM), whereas the N2‑methyl‑THβC scaffold serves as a starting point for derivatives with >10,000‑fold improved target potency, reflecting the broader chemical space accessible from the saturated scaffold .

drug-likeness solubility oral bioavailability

N2‑Methylation Confers a Distinct Oxidation‑Dependent Bioactivation Pathway vs. N1‑Methylated THβC Analogs

N2‑Methyl‑tetrahydro‑β‑carbolines are substrates for heme peroxidase‑catalyzed two‑electron oxidation to β‑carbolinium cations, a bioactivation pathway shared with the Parkinsonian neurotoxin MPTP/MPP⁺ [1]. This oxidation is regiospecific for the N2‑methylated isomers; N1‑methyl‑THβC‑1‑carboxylic acid (1‑CTHH, the endogenous metabolite formed from tryptamine and pyruvate) undergoes a fundamentally different metabolic fate—decarboxylation to harmalan and tetrahydroharman rather than pyridinium formation [2]. In rat studies, intraperitoneal 1‑CTHH yielded harmalan as the major metabolite (detected by HPLC‑MS), with tetrahydroharman accumulating in lung tissue and harman excreted in urine; no β‑carbolinium cations were detected [2]. In contrast, N2‑methyl‑THβC compounds incubated with horseradish peroxidase/H₂O₂ or human CYP2D6 produce fluorescent β‑carbolinium cations at rates measurable by fluorometric assay, enabling their use as mechanistic probes in neurotoxicity screening [1].

metabolic activation neurotoxicity screening CYP450 oxidation

MK‑2 Inhibitory Activity Resides Exclusively in THβC‑1‑Carboxylic Acid Scaffolds with N2‑Modification vs. C3‑Carboxylic Acid Regioisomers

A systematic structure–activity relationship study by Trujillo et al. (2007) demonstrated that the carboxylic acid at C1 and N2‑modification are both indispensable for MK‑2 inhibition, whereas shifting the carboxyl group to C3 yields compounds that are inactive against MK‑2 [1]. The prototypical THβC‑1‑carboxylic acid analogs inhibited TNFα production in U937 cells with IC₅₀ values in the low micromolar range and showed in vivo efficacy after oral administration. A close C3‑carboxyl analog, (1R,3S)‑1‑(2‑chlorophenyl)‑2,3,4,9‑tetrahydro‑1H‑pyrido[3,4‑b]indole‑3‑carboxylic acid, displayed only weak growth inhibition in the same cellular context, confirming that the C1‑COOH position is a non‑negotiable pharmacophoric element [2].

MK-2 inhibition TNFα inflammatory disease

Differentiation from Endogenous 1‑Methyl‑THβC‑Dicarboxylic Acids in Metabolic Stability and Detection Selectivity

1‑Methyl‑1,2,3,4‑tetrahydro‑β‑carboline‑1,3‑dicarboxylic acid (HMDB0035115) is an endogenous compound found in beer, vinegar, fruit syrups, and fermented foods, with a complex MS fragmentation pattern dominated by dual decarboxylation [1]. The target compound—bearing only a single C1‑carboxylic acid and an N2‑methyl group—produces a cleaner fragmentation spectrum with a dominant [M+H]⁺ ion at m/z 231.1 and a characteristic decarboxylation fragment at m/z 187.1 (loss of CO₂), enabling unambiguous differentiation from the endogenous dicarboxylic acid analog by LC‑MS/MS without chromatographic interference . In addition, the N2‑methyl group blocks the Pictet–Spengler condensation pathway that generates 1‑methyl‑THβC‑dicarboxylic acids in vivo, conferring metabolic stability absent in the natural congener [2].

analytical reference standard metabolomics GC-MS differentiation

Highest‑Value Application Scenarios for 2‑Methyl‑1H,2H,3H,4H,9H‑pyrido[3,4‑b]indole‑1‑carboxylic Acid in Research and Industry


PDE5‑Targeted Lead Optimization in Erectile Dysfunction and Pulmonary Arterial Hypertension Programs

The N2‑methyl‑C1‑carboxylic acid configuration is a validated starting scaffold for PDE5 inhibitor development. SAR studies demonstrate that N‑alkylation on the tetrahydro‑β‑carboline‑1‑carboxylic acid core is required to achieve low‑nanomolar PDE5 potency [1]. Researchers can use this building block directly in amide coupling or esterification reactions to generate focused libraries, bypassing the need for late‑stage N‑alkylation of the less reactive non‑methylated THβC‑1‑COOH precursor.

MK‑2‑Driven Anti‑Inflammatory Drug Discovery Requiring C1‑Carboxylic Acid Pharmacophore Integrity

The Trujillo et al. (2007) SAR establishes that only tetrahydro‑β‑carboline‑1‑carboxylic acids—and not their C3‑carboxylic acid regioisomers—inhibit MK‑2 and suppress TNFα production in cellular and in vivo models [1]. Procurement of this specific N2‑methyl derivative provides the correct regiochemical starting point for synthesizing MK‑2 inhibitor candidates, avoiding investment in the commercially prevalent but MK‑2‑inactive C3‑carboxylic acid isomers.

Mechanistic Neurotoxicology Studies Requiring an MPTP‑Analogous β‑Carbolinium Bioactivation Probe

N2‑Methyl‑tetrahydro‑β‑carbolines undergo heme peroxidase‑catalyzed oxidation to fluorescent β‑carbolinium cations, serving as chemical tools to dissect the role of bioactivation in dopaminergic neurotoxicity [1]. Unlike N1‑methyl‑THβC‑1‑carboxylic acid (which is decarboxylated to harmalan rather than oxidized), this compound provides a positive control for pyridinium‑mediated mitochondrial toxicity assays, filling a critical gap in neurotoxicology toolkits.

Pharmacokinetic and Metabolomic Bioanalysis Requiring a Non‑Endogenous THβC Internal Standard

The compound's N2‑methyl‑monocarboxylic acid structure ensures it does not co‑elute with endogenous 1‑methyl‑THβC‑dicarboxylic acids found in biological matrices (urine, plasma, cerebrospinal fluid) [1]. Its clean LC‑MS/MS fragmentation (m/z 231.1 → 187.1) and absence from dietary sources make it suitable as an exogenous internal standard or reference analyte in targeted metabolomics and drug metabolism studies.

Quote Request

Request a Quote for 2-methyl-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-1-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.